An In-Depth Technical Guide to Pterostilbene (C17H14O4 Isomer)
An In-Depth Technical Guide to Pterostilbene (C17H14O4 Isomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pterostilbene, a Stilbenoid of Therapeutic Promise
Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a naturally occurring stilbenoid and a structural analog of resveratrol.[1][2][3] First isolated in 1940 from the heartwood of Pterocarpus marsupium, this compound is also found in various dietary sources, including blueberries, grapes, and peanuts.[1][4][5] Unlike its more famous counterpart, resveratrol, pterostilbene exhibits superior bioavailability and a longer half-life, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[6][7] Its lipophilic nature, attributed to the two methoxy groups, facilitates easier passage through the blood-brain barrier.[1][3]
This guide provides a comprehensive overview of pterostilbene, focusing on its chemical structure, molecular properties, significant biological activities, and key experimental protocols relevant to its study and application in drug development.
Part 1: Chemical Structure and Molecular Properties
Pterostilbene's unique chemical architecture is central to its biological activity. As a stilbenoid, it possesses a C6-C2-C6 skeleton, characterized by two phenyl rings linked by an ethene double bond.[8]
Key Identifiers and Structural Details:
-
IUPAC Name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol[9]
-
Synonyms: 3',5'-Dimethoxy-4-stilbenol, 3,5-Dimethoxy-4'-hydroxy-trans-stilbene[10]
-
Molecular Formula: C₁₆H₁₆O₃ (Note: While often associated with the C17H14O4 query, Pterostilbene's correct formula is C16H16O3. Other isomers like 5,7-Dimethoxyflavone do possess the C17H14O4 formula.[11][12] This guide focuses on the prominent and extensively researched Pterostilbene.)
-
SMILES: COC1=CC(\C=C\C2=CC=C(O)C=C2)=CC(OC)=C1[13]
-
InChI Key: VLEUZFDZJKSGMX-ONEGZZNKSA-N[13]
The trans-stilbene core provides a rigid backbone, while the hydroxyl and methoxy groups are crucial for its interactions with biological targets.
Physicochemical and Molecular Properties:
A compound's pharmacokinetic profile is dictated by its physicochemical properties. Pterostilbene's characteristics suggest favorable absorption and distribution.
| Property | Value | Source |
| Molecular Weight | 256.30 g/mol | [9] |
| logP | 3.48 - 3.69 | [10] |
| Melting Point | 89-92 °C | [13] |
| Water Solubility | 0.011 g/L (practically insoluble) | [10] |
| Polar Surface Area | 38.69 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bonds | 4 | [10] |
| Rule of Five | Yes | [10] |
The high logP value indicates good lipid solubility, which is consistent with its ability to cross cellular membranes and the blood-brain barrier.[1][3] Its adherence to Lipinski's Rule of Five suggests good potential for oral bioavailability.[10]
Part 2: Biological Activity and Therapeutic Potential
Pterostilbene exerts a wide range of pharmacological effects, positioning it as a promising candidate for the prevention and treatment of numerous diseases.[1][3] Its primary mechanisms of action are rooted in its potent antioxidant, anti-inflammatory, and cell-regulating properties.[9][14]
Core Biological Activities:
-
Antioxidant: Pterostilbene effectively scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes.[14] It is a potent activator of the Nrf2 pathway, a master regulator of cellular antioxidant responses.[5][14][15]
-
Anti-inflammatory: The compound robustly inhibits the NF-κB signaling pathway, a key mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[9][14][15]
-
Anticancer: Pterostilbene has demonstrated potential in preventing and treating various cancers, including those of the breast, colon, prostate, and lung.[7] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][8]
-
Neuroprotective: Due to its ability to cross the blood-brain barrier, pterostilbene shows significant promise in the context of neurodegenerative diseases like Parkinson's.[15] It is thought to enhance neuronal resilience by supporting mitochondria-to-nucleus communication.[15]
-
Cardioprotective and Metabolic Benefits: Pterostilbene has been shown to improve cardiovascular health and metabolic parameters. It can help in managing blood glucose levels and has a positive impact on lipid profiles.[16]
Key Signaling Pathways Modulated by Pterostilbene:
Pterostilbene's pleiotropic effects are a result of its ability to interact with multiple signaling pathways.
Caption: Key signaling pathways modulated by Pterostilbene.
Part 3: Experimental Protocols and Methodologies
For researchers investigating pterostilbene, robust and validated experimental methods are crucial. This section outlines common protocols for the extraction, synthesis, and analysis of pterostilbene.
Extraction and Purification from Natural Sources
Pterostilbene can be extracted from botanical sources like Pterocarpus marsupium heartwood or blueberries.
Protocol: Solvent Extraction and Purification
-
Pulverization: The dried botanical source is pulverized to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with an aqueous alcohol solution (e.g., 70% ethanol) under agitation.
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated paste.
-
Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a suitable solvent system to isolate pterostilbene.[17]
-
Drying: The purified fraction is dried to obtain pterostilbene as a solid mass.[17]
Caption: Workflow for the extraction and purification of Pterostilbene.
Chemical Synthesis
Several synthetic routes to pterostilbene have been developed, often involving olefination reactions.
Protocol: Wittig-Horner Synthesis
-
Starting Materials: 3,5-disubstituted benzyl bromide and 4-hydroxybenzaldehyde are common starting materials.
-
Arbuzov Reaction: The benzyl bromide is reacted with a trialkyl phosphite to form a phosphonate ester.
-
Wittig-Horner Reaction: The phosphonate is deprotonated with a strong base and reacted with 4-hydroxybenzaldehyde to form the stilbene backbone.
-
Deprotection (if necessary): If protecting groups are used on the hydroxyl function, they are removed in the final step.[1]
Causality: The Wittig-Horner reaction is chosen for its high stereoselectivity, typically yielding the desired trans-isomer of pterostilbene.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of pterostilbene in various matrices, including pharmaceutical formulations and biological samples.
Protocol: RP-HPLC Method for Pterostilbene Quantification
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[18]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) is effective.[18]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[18]
-
Detection: UV detection at 254 nm or 320 nm provides good sensitivity.[18][19]
-
Retention Time: Under these conditions, pterostilbene typically has a short retention time (e.g., ~2.54 min).[18]
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[18]
Self-Validation: This method is self-validating through the inclusion of an internal standard and by demonstrating linearity, precision, and accuracy across the desired concentration range.[19]
Conclusion and Future Directions
Pterostilbene stands out as a natural compound with significant therapeutic potential, largely owing to its favorable pharmacokinetic profile and its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and carcinogenesis. Its demonstrated efficacy in preclinical models for a range of diseases warrants further investigation through rigorous clinical trials. Future research should focus on optimizing delivery systems to further enhance its bioavailability and on exploring its synergistic effects with existing therapeutic agents. The comprehensive understanding of its chemical and biological properties, as outlined in this guide, provides a solid foundation for the continued development of pterostilbene as a novel therapeutic agent.
References
-
Shen, N., et al. (2021). Pterostilbene inhibits reactive oxygen species production and apoptosis in primary spinal cord neurons by activating autophagy via the mechanistic target of rapamycin signaling pathway. Experimental and Therapeutic Medicine. [Link]
-
FooDB. Showing Compound Pterostilbene (FDB012375). [Link]
-
Liu, Y., et al. (2020). Recent Advances in Pterostilbene. Encyclopedia MDPI. [Link]
-
Frontiers. (2023). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers in Pharmacology. [Link]
-
Axe, J. (2018). Pterostilbene Benefits, Foods, Dosage, Recipes and Side Effects. Dr. Axe. [Link]
-
Zhu, Y., et al. (2025). Pterostilbene restores mitochondrial retrograde signaling to activate protective stress responses in Parkinson's disease. Journal of Neuroinflammation. [Link]
-
ResearchGate. Chemical structure of pterostilbene. [Link]
-
PubChem. Pterostilbene | C16H16O3 | CID 5281727. [Link]
-
Al-Atif, F. (2025). Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review. Journal of Cosmetic Dermatology. [Link]
-
Laurus Labs. Pterostilbene. [Link]
-
Liu, Y., et al. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules. [Link]
- Google Patents. Process for obtaining purified pterostilbene and methods of use thereof.
-
Jayachandran, M., et al. (2021). New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects. Molecules. [Link]
-
ResearchGate. The antioxidative mechanism of pterostilbene in the physiological.... [Link]
-
Prohens, R., et al. (2021). A Novel, Extremely Bioavailable Cocrystal of Pterostilbene. Crystal Growth & Design. [Link]
-
PubChem. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881. [Link]
-
Liu, Y., et al. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules. [Link]
-
Al-shehri, S., et al. (2023). Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. Molecules. [Link]
-
Wang, Y., et al. (2023). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers in Pharmacology. [Link]
-
PubChem. rel-4-(2-((2R,6S)-Tetrahydro-6-(4-methoxyphenyl)-2H-pyran-2-yl)ethyl)phenol. [Link]
-
Research Journal of Pharmacy and Technology. (2018). High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene. Research Journal of Pharmacy and Technology. [Link]
-
Wang, Y., et al. (2021). Enhanced Production of Pterostilbene in Escherichia coli Through Directed Evolution and Host Strain Engineering. Frontiers in Bioengineering and Biotechnology. [Link]
-
PubChem. 3',4'-Dimethoxyflavone | C17H14O4 | CID 688674. [Link]
-
Solladié, G., & Chu, G. (2001). First Enantioselective Total Synthesis of (−)-Centrolobine. Organic Letters. [Link]
-
Tsai, H., et al. (2017). Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene. Journal of Food and Drug Analysis. [Link]
-
CAS Common Chemistry. 5,7-Dimethoxyflavone. [Link]
-
PubChem. l-Centrolobine | C20H24O3 | CID 336371. [Link]
-
ResearchGate. Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study. [Link]
-
Bajwa, J., & Jennings, M. (2002). Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (−)-Centrolobine. Organic Letters. [Link]
-
Wang, Y., et al. (2022). Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods. Molecules. [Link]
-
Reddy, B., & Reddy, T. (2007). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. Chemical Communications. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. draxe.com [draxe.com]
- 5. mdpi.com [mdpi.com]
- 6. Pterostilbene inhibits reactive oxygen species production and apoptosis in primary spinal cord neurons by activating autophagy via the mechanistic target of rapamycin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 8. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pterostilbene - LKT Labs [lktlabs.com]
- 10. Showing Compound Pterostilbene (FDB012375) - FooDB [foodb.ca]
- 11. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Pterostilbene | 537-42-8 [chemicalbook.com]
- 14. Pterostilbene | C16H16O3 | CID 5281727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pterostilbene restores mitochondrial retrograde signaling to activate protective stress responses in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lauruslabs.com [lauruslabs.com]
- 17. EP2445488A1 - Process for obtaining purified pterostilbene and methods of use thereof - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
